molecular formula C9H7F3N4 B13529304 3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline

3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13529304
M. Wt: 228.17 g/mol
InChI Key: ZJZFHRJKJSEQCJ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline (Molecular Formula: C 10 H 9 F 3 N 4 ) is a chemical building block of significant interest in medicinal and organic chemistry research . Its structure features a 1,2,4-triazole ring linked to an aniline moiety that is further substituted with a trifluoromethyl group. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipolar interactions, which facilitates binding to various biological targets . Concurrently, the trifluoromethyl group is a key modifier in modern agrochemical and pharmaceutical agents, renowned for enhancing a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing effect . This combination makes the compound a valuable intermediate for constructing more complex molecules. The primary research value of this aniline derivative lies in its potential as a precursor for the development of new bioactive molecules. While specific studies on this exact compound are limited, research on highly analogous structures provides strong direction. For instance, N -(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives have been rationally designed, synthesized, and evaluated through molecular docking studies as potential inhibitors of Plasmodium falciparum dihydropteroate synthase (DHPS), showcasing their promise as antimalarial prototypes . Furthermore, 1,2,4-triazole-containing compounds are extensively documented in scientific literature for a wide spectrum of biological activities, including use as antifungal, anticancer, and antiviral agents . Researchers can functionalize the aromatic amine group, for example, through condensation to form Schiff bases or nucleophilic substitution with sulfonyl chlorides to create sulfonamide libraries, exploring new chemical space for drug discovery . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-5(2-7(13)3-6)8-14-4-15-16-8/h1-4H,13H2,(H,14,15,16)

InChI Key

ZJZFHRJKJSEQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C2=NC=NN2

Origin of Product

United States

Preparation Methods

Regioselective [3+2] Cycloaddition Method

A highly regioselective and scalable method involves the in situ generation of nitrile imines from hydrazonoyl chlorides and their cycloaddition with trifluoroacetonitrile (CF3CN) precursors derived from 2,2,2-trifluoroacetaldehyde O-(aryl)oximes. This approach is mild, tolerant of various functional groups, and performed under ambient conditions.

General Reaction Conditions:

Reagent/Condition Details
Hydrazonoyl chloride (1.5 equiv) Various substituted hydrazonoyl chlorides
Trifluoroacetaldehyde O-(aryl)oxime (1 equiv) Precursor to trifluoroacetonitrile
Base Triethylamine (3.0 equiv)
Solvent Dichloromethane (CH2Cl2), 1 mL
Temperature Room temperature
Time 12 hours
Atmosphere Benchtop air

Procedure Summary:

  • Mix hydrazonoyl chloride and trifluoroacetaldehyde O-(aryl)oxime in CH2Cl2.
  • Add triethylamine, seal, and stir at room temperature for 12 hours.
  • Remove solvent under reduced pressure.
  • Purify product by flash column chromatography using petroleum ether and CH2Cl2 as eluents.

Yields and Solvent Effects:

Solvent Yield of 5-Trifluoromethyl 1,2,4-Triazole (%)
THF 3%
DMSO 8%
Dichloromethane 37-49% (optimized conditions)
Toluene No reaction

This method was shown to be scalable to gram quantities and tolerated various hydrazonoyl chloride substituents, demonstrating broad applicability and regioselectivity.

Alternative Synthetic Approaches

Other methods include:

  • Condensation of acetohydrazides with aromatic isothiocyanates followed by base-catalyzed cyclization to yield substituted 3-mercapto-5-methyl-1,2,4-triazoles, which can be further functionalized.
  • 1,3-Dipolar cycloaddition of nitrilimines and carbodiimides to form trifluoromethylated 1,2,4-triazoles under mild conditions with good regioselectivity and yields.

Comparative Data Table of Key Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
[3+2] Cycloaddition (hydrazonoyl chloride + CF3CN precursor) Hydrazonoyl chloride, trifluoroacetaldehyde O-(aryl)oxime, NEt3, CH2Cl2, r.t., 12 h 37-49 High regioselectivity, mild conditions, scalable
Microwave-assisted condensation (aminoguanidine + N-arylsuccinimides) Aminoguanidine hydrochloride, ethanol, 170-180 °C, microwave 60-70 Efficient for amino-substituted triazoles
Base-catalyzed cyclization (acetohydrazides + isothiocyanates) Ethanol, base, reflux conditions Moderate Versatile for substituted triazoles
1,3-Dipolar cycloaddition (nitrilimines + carbodiimides) N-aryl di/trifluoromethyl acetohydrazonoyl bromides, mild, efficient Good Rapid synthesis of fluoroalkylated triazoles

Analytical and Purification Notes

  • Purification is typically achieved by flash column chromatography on silica gel using petroleum ether and dichloromethane mixtures.
  • Product identity and purity are confirmed by ^19F NMR spectroscopy using internal standards such as PhOCF3.
  • Reactions are generally performed under ambient atmosphere but in fume hoods due to volatile trifluoroacetonitrile intermediates.

Summary and Practical Considerations

The preparation of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is effectively achieved via regioselective [3+2] cycloaddition of hydrazonoyl chlorides with trifluoroacetonitrile precursors under mild, scalable conditions. This method offers excellent regioselectivity and functional group tolerance. Alternative methods involving microwave-assisted condensation and dipolar cycloadditions provide complementary routes depending on substrate availability and desired functionalization. Careful control of solvent, base equivalents, and reaction time is crucial for optimizing yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: The triazole and aniline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

Medically, 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its triazole ring is known for its bioactivity, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS: 1247084-34-9)
  • Molecular Formula : C₈H₇FN₄
  • Molecular Weight : 178.17 g/mol
  • Key Differences : Replaces the trifluoromethyl group with a fluorine atom at the 2-position.
  • Implications: Reduced steric bulk and lipophilicity compared to the trifluoromethyl analog.
5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)
  • Molecular Formula : C₇H₆ClN₅
  • Molecular Weight : 195.61 g/mol
  • Key Differences : Substitutes the triazole with a tetrazole ring and introduces a chlorine atom at the 5-position.
  • Implications: Tetrazole rings are more electron-deficient, enhancing acidity (pKa ~4.7).

Heterocycle Modifications

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9)
  • Molecular Formula : C₉H₆F₃N₃O
  • Molecular Weight : 229.16 g/mol
  • Key Differences : Replaces the triazole with a 1,2,4-oxadiazole ring.
  • Implications : The oxadiazole ring introduces oxygen atoms, increasing polarity and reducing metabolic stability compared to triazole derivatives. This structural change may affect binding affinity in biological targets .
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 943320-48-7)
  • Molecular Formula : C₁₀H₈F₃N₃
  • Molecular Weight : 227.19 g/mol
  • Key Differences : Substitutes the 1,2,4-triazole with an imidazole ring.
  • Implications : Imidazole’s nitrogen positions (1- and 3-) alter hydrogen-bonding capacity and basicity (pKa ~6.9). This compound is synthesized via copper-catalyzed coupling, highlighting differences in synthetic accessibility compared to triazole analogs .

Substituents on the Heterocycle

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS: 252928-74-8)
  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 174.20 g/mol
  • Key Differences : Introduces a methyl group on the triazole’s 4-position.
  • Implications: Methylation reduces the heterocycle’s acidity and may sterically hinder interactions in catalytic processes. This derivative has a higher melting point (158–159°C) compared to the non-methylated parent compound .
3-(1-Methyl-1H-tetrazol-5-yl)aniline (CAS: 101258-12-2)
  • Molecular Formula : C₈H₈N₅
  • Molecular Weight : 178.18 g/mol
  • Key Differences : Methylated tetrazole ring replaces the triazole.
  • Implications : Methylation on the tetrazole increases stability against ring-opening reactions. The tetrazole’s lower aromaticity compared to triazole may reduce π-stacking interactions in supramolecular assemblies .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents CAS Number
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline C₁₀H₈F₃N₅ 255.20 1,2,4-Triazole -CF₃ at C5 1305814-96-3
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline C₈H₇FN₄ 178.17 1,2,4-Triazole -F at C2 1247084-34-9
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ 195.61 Tetrazole -Cl at C5 54013-18-2
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline C₁₀H₈F₃N₃ 227.19 Imidazole -CF₃ at C5 943320-48-7
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline C₉H₁₀N₄ 174.20 1,2,4-Triazole -CH₃ on triazole C4 252928-74-8

Biological Activity

3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities. The structural features of this compound, particularly the presence of the triazole ring and trifluoromethyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The compound can be described by the following chemical identifiers:

Property Details
Molecular Formula C8H6F3N5
Molecular Weight 215.15 g/mol
CAS Number 219508-27-7
InChI Key MOGTVLAYAVGOJK-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The triazole ring is known to interact with various biological targets, including enzymes and receptors involved in microbial resistance. Studies have shown that compounds containing the triazole structure can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Table: Antimicrobial Activity of Triazole Derivatives

Compound Target Organism Activity
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)anilineStaphylococcus aureusInhibition observed
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)anilineEscherichia coliInhibition observed
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)anilineCandida albicansInhibition observed

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline have shown promising results in inhibiting cancer cell proliferation. A study reported that certain triazole derivatives exhibited IC50 values in the low nanomolar range against HeLa cells, indicating potent antiproliferative activity.

Case Study: Anticancer Activity Evaluation

In a study focusing on the anticancer properties of triazole derivatives:

  • Compounds Tested : Various anilino-triazole derivatives were synthesized.
  • Results : The most active compounds displayed IC50 values ranging from 60 nM to 100 nM against HeLa cells.

These compounds were found to inhibit tubulin polymerization effectively and induced apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring or aniline moiety can significantly alter their biological properties.

Key Findings from SAR Studies

  • Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with lipid membranes.
  • Aniline Substituents : Varying the substituents on the aniline ring can lead to increased potency against specific targets.
  • Triazole Ring Modifications : Substitutions on the triazole ring can affect binding affinity to biological targets.

Q & A

Basic Synthesis and Purification

Q: What are the common multi-step synthesis routes for 3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield? A: Synthesis typically begins with trifluoromethyl-substituted aniline precursors, where the triazole ring is introduced via cyclization or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may form the triazole moiety, followed by functionalization of the aniline group . Key factors include:

  • Temperature control : Excessive heat during cyclization can lead to decomposition of the trifluoromethyl group.
  • Catalyst selection : Copper(I) iodide improves regioselectivity in triazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final product .

Advanced Regioselectivity Challenges

Q: How can researchers address regioselectivity issues during triazole ring formation in analogs of this compound? A: Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Pre-functionalized substrates : Using para-substituted anilines to direct triazole formation via steric hindrance .
  • Microwave-assisted synthesis : Enhances reaction kinetics, favoring the desired 1,4-disubstituted triazole isomer .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .

Basic Structural Characterization

Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Key techniques include:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the aniline NH2_2 (δ 5.2–5.8 ppm) and triazole protons (δ 8.1–8.5 ppm). 19F^{19}\text{F}-NMR identifies the CF3_3 group (δ -62 to -65 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms the triazole-aniline connectivity (e.g., SHELX software for refinement) .
  • IR spectroscopy : Detects NH stretching (3300–3500 cm1^{-1}) and triazole ring vibrations (1450–1600 cm1^{-1}) .

Advanced Structural Ambiguities

Q: How can tautomeric forms of the triazole ring complicate structural analysis, and how are these resolved? A: The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H- tautomers. Methods to address this include:

  • Dynamic NMR : Monitors tautomerization rates at variable temperatures .
  • Crystallographic data : Solid-state structures (via X-ray) lock the tautomeric form observed .
  • pH-dependent studies : Adjusting solvent pH stabilizes specific tautomers (e.g., acidic conditions favor protonation at N1) .

Biological Activity and Target Interactions

Q: What methodologies are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)? A: Key approaches include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to targets like cytochrome P450 .
  • Molecular docking : AutoDock Vina predicts binding modes, leveraging the triazole’s hydrogen-bonding capacity and CF3_3 hydrophobicity .
  • Fluorescence quenching assays : Monitors conformational changes in target proteins upon binding .

Advanced Structure-Activity Relationships (SAR)

Q: How does the trifluoromethyl group enhance bioactivity compared to non-fluorinated analogs? A: The CF3_3 group:

  • Improves metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes .
  • Enhances lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
  • Modulates electronic effects : Withdraws electron density, polarizing the triazole ring for stronger target interactions .

Data Contradictions in Biological Studies

Q: How should researchers reconcile discrepancies in reported IC50_{50} values across studies? A: Potential sources of variation and solutions include:

  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
  • Compound purity : Use HPLC (≥95% purity) and quantify degradation products (e.g., hydrolyzed triazole) .
  • Target isoform variability : Validate activity against specific enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .

Mechanistic Studies and Advanced Modeling

Q: What experimental and computational tools elucidate the compound’s mechanism of action? A: Integrated methods include:

  • Time-resolved spectroscopy : Tracks intermediate species in catalytic cycles (e.g., transient absorption for radical intermediates) .
  • Molecular Dynamics (MD) simulations : CHARMM or AMBER forcefields model protein-ligand dynamics over microsecond timescales .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .

Stability and Reactivity Under Experimental Conditions

Q: What factors influence the compound’s stability in solution, and how can degradation be mitigated? A: Degradation pathways and stabilization strategies:

  • Hydrolysis : The triazole ring is susceptible to acidic/basic conditions. Store in anhydrous DMSO at -20°C .
  • Photooxidation : Protect from light using amber vials; add antioxidants (e.g., BHT at 0.01% w/v) .
  • Thermal decomposition : Avoid heating above 80°C; use inert atmospheres (N2_2) during reactions .

Advanced Stereochemical Considerations

Q: How can enantiomerically pure derivatives be synthesized, and what techniques validate their stereochemistry? A: Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during asymmetric catalysis to control triazole stereogenicity .
  • Supercritical Fluid Chromatography (SFC) : Resolves enantiomers (e.g., Chiralpak AD-H column, CO2_2/ethanol mobile phase) .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

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